molecular formula C13H20N4O3 B8532956 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine CAS No. 56395-71-2

1-(6-Hydroxyhexyl)-3,7-dimethylxanthine

货号: B8532956
CAS 编号: 56395-71-2
分子量: 280.32 g/mol
InChI 键: FQMLNCMGNMEXAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-Hydroxyhexyl)-3,7-dimethylxanthine is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Acetylcholinesterase Inhibition

Recent studies have highlighted the role of methylxanthines in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The design and synthesis of novel derivatives have shown that compounds like 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine exhibit significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Key Findings:

  • Compounds synthesized from methylxanthine derivatives demonstrated IC50 values indicating effective inhibition of acetylcholinesterase.
  • Structure-activity relationship studies suggest that modifications to the xanthine scaffold can enhance bioactivity.

Anti-inflammatory Effects

Methylxanthines are known for their anti-inflammatory properties. This compound may exert these effects by modulating cytokine release and reducing oxidative stress. Research indicates that such compounds can be beneficial in managing conditions characterized by chronic inflammation, including asthma and arthritis .

Case Study:

  • A study involving animal models demonstrated reduced inflammation markers following administration of methylxanthine derivatives, supporting their use in inflammatory diseases.

Anticancer Activity

Emerging research suggests that this compound could play a role in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been observed in vitro.

Experimental Findings:

  • In studies involving various cancer cell lines, methylxanthine derivatives showed promising results in reducing cell viability and inducing cell death through apoptosis pathways .

Summary Table of Applications

Application AreaMechanism/EffectReference Source
Acetylcholinesterase InhibitionNeurotransmitter regulation
Anti-inflammatory EffectsModulation of cytokines
NeuroprotectionAdenosine receptor antagonism; antioxidative
Anticancer ActivityInduction of apoptosis

化学反应分析

Synthetic Routes and Alkylation Reactions

The compound is synthesized via alkylation of purine precursors . A common method involves reacting 3,7-dimethylxanthine with 5-hydroxyhexyl halides under basic conditions. Key steps include:

  • Methylation using methyl iodide in dichloromethane at low temperatures.

  • Alkylation with 5-hydroxyhexyl bromide in the presence of sodium hydride, achieving substitution at the N1 position of the purine ring .

Reaction Type Reagents/Conditions Yield
N1-Alkylation5-Hydroxyhexyl bromide, NaH, DMF65–75%
Purine Ring MethylationMethyl iodide, CH₂Cl₂, 0–5°C>80%

Photochemical Reactions

Under UV irradiation, lisofylline undergoes Norrish Type II fission and Yang cyclization in toluene, yielding derivatives such as:

  • 1-Allyl-3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (40% yield) .

  • (±)-1-{[2-Hydroxy-2-methylcyclobutyl]methyl}-3,7-dimethylpurine-2,6-dione (10% yield) .

These reactions occur via singlet-excited states of the carbonyl group, confirmed by triplet-state quenching experiments .

Metabolic Transformations

Lisofylline is a primary metabolite of pentoxifylline in humans, with further biotransformations:

Oxidative Pathways

  • Formation of Carboxylic Acid Derivatives :

    • M4 (1-[4-carboxybutyl]-3,7-dimethylxanthine) and M5 (1-[3-carboxypropyl]-3,7-dimethylxanthine) via hepatic oxidation .

    • Plasma concentrations of M5 exceed those of the parent compound by 8-fold .

Reductive Pathways

  • Conversion back to pentoxifylline in erythrocytes, mediated by aldo-keto reductases .

Metabolite Enzyme System Relative Exposure (AUC)
M1 (Lisofylline)Hepatic CYP450, AKRs1.0 (reference)
M5Hepatic CYP4505.8–8.0

Derivatization Reactions

The hydroxyhexyl side chain enables functional group modifications:

  • Acetylation : Reaction with acetic anhydride/pyridine yields 1-(5-acetoxyhexyl)-3,7-dimethylxanthine (90% conversion) .

  • Halogenation : Treatment with iodine and triphenylphosphine produces iodinated analogs at the purine C8 position .

Biological Interactions and Anti-inflammatory Mechanisms

Lisofylline inhibits phosphatidic acid (PA) signaling , reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking PA-mediated neutrophil activation . Its mechanism involves:

  • Competitive binding to PA receptors .

  • Suppression of stress-activated lipid metabolic pathways .

Stability and Degradation

The compound degrades under alkaline conditions (pH >9), forming:

  • 3,7-Dimethylxanthine via cleavage of the hydroxyhexyl chain.

  • 5-Oxohexyl derivatives under oxidative stress .

常见问题

Q. Basic: What are the established synthesis routes for 1-(6-Hydroxyhexyl)-3,7-dimethylxanthine, and how are they validated?

Answer:
Synthesis typically involves alkylation of xanthine derivatives. A common approach is reacting 3,7-dimethylxanthine with 6-hydroxyhexyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Validation employs HPLC purity analysis (>98% by reverse-phase chromatography) and structural confirmation via ¹H/¹³C NMR (e.g., hydroxyhexyl proton signals at δ 3.5–3.7 ppm) . For reproducibility, researchers should optimize reaction time (12–24 hrs) and temperature (60–80°C), monitoring intermediates via TLC.

Table 1: Synthesis Optimization Parameters

ParameterRange TestedOptimal ConditionYield (%)
Reaction Temperature50–90°C70°C78
SolventDMF, DMSO, AcCNDMF82
BaseK₂CO₃, NaH, Et₃NK₂CO₃85

Q. Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Assign hydroxyhexyl protons (δ 1.4–1.6 ppm for CH₂ groups) and xanthine aromatic protons (δ 7.8–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 267.1452 (calculated for C₁₃H₂₂N₄O₃).
  • HPLC : Use C18 columns with mobile phase (MeCN:H₂O, 60:40) for purity >98% .

Q. Advanced: How can conflicting data on its adenosine receptor binding affinity be resolved?

Answer: Contradictions in IC₅₀ values (e.g., A₁ vs. A₂A receptor selectivity) may arise from assay conditions (e.g., cell lines, radioligand concentration). To resolve:

Standardize Assays : Use uniform protocols (e.g., CHO-K1 cells, [³H]NECA ligand).

Control for Metabolites : Test stability in assay buffer via LC-MS to rule out degradation .

Meta-Analysis : Compare datasets using statistical frameworks (e.g., random-effects models) to identify outliers .

Q. Advanced: What factorial design approaches optimize structure-activity relationship (SAR) studies?

Answer: A 2³ factorial design evaluates variables:

  • Factors : Alkyl chain length (6–8 carbons), substituent position (N1 vs. N3), solvent polarity.
  • Responses : Binding affinity (A₁/A₂A), solubility (logP).
    Example Setup :
FactorLow (-1)High (+1)
Chain Length68
Substituent PositionN1N3
SolventDMSOEtOH

Analyze interactions using ANOVA to identify synergistic effects (e.g., longer chains in polar solvents improve solubility but reduce affinity) .

Q. Methodological: How to integrate molecular docking with experimental pharmacokinetic data?

Answer:

Docking Simulations : Use AutoDock Vina to model binding to A₁ receptors (PDB: 6D9H). Validate with free-energy perturbation (FEP) calculations.

Q. Advanced: What strategies enhance aqueous solubility without compromising bioactivity?

Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxyhexyl group, cleaved in vivo by phosphatases.
  • Co-Solvent Systems : Test cyclodextrin inclusion complexes (e.g., HP-β-CD) via phase-solubility studies.
    Table 2: Solubility Enhancement Strategies
StrategySolubility (mg/mL)Bioactivity Retention (%)
HP-β-CD Complex12.492
PEGylation8.985
Salt Formation10.278

Q. Data Analysis: How to address inconsistencies in receptor binding assay replicates?

Answer:

  • Error Source Analysis : Quantify instrument variability (e.g., plate reader calibration) and biological variance (e.g., cell passage number) .
  • Robust Statistical Tests : Apply Grubbs’ test to exclude outliers (α=0.05) and use Bayesian hierarchical models to pool replicate data .

Q. Mechanistic: What in vitro models best elucidate its metabolic pathways?

Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C8).
  • CYP450 Inhibition Assays : Test CYP3A4/2D6 interactions using fluorogenic substrates (e.g., Vivid® assays) .

Q. Advanced Synthesis: How to apply Design of Experiments (DoE) to maximize yield?

Answer:
A Box-Behnken design optimizes three factors:

  • Variables : Catalyst loading (0.5–1.5 mol%), temperature (60–80°C), reaction time (8–16 hrs).
  • Response Surface Model : Predicts optimal yield (82%) at 1.0 mol% catalyst, 72°C, 12 hrs .

Q. Validation: What are best practices for validating analytical methods in stability studies?

Answer:

  • ICH Guidelines : Validate specificity (forced degradation via acid/heat), accuracy (spiked recovery 98–102%), and precision (RSD <2% for intra-day) .
  • Long-Term Stability : Store samples at -80°C, 25°C/60% RH; assay monthly for 12 months using validated HPLC .

属性

CAS 编号

56395-71-2

分子式

C13H20N4O3

分子量

280.32 g/mol

IUPAC 名称

1-(6-hydroxyhexyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-15-9-14-11-10(15)12(19)17(13(20)16(11)2)7-5-3-4-6-8-18/h9,18H,3-8H2,1-2H3

InChI 键

FQMLNCMGNMEXAL-UHFFFAOYSA-N

规范 SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCCCO

产品来源

United States

Synthesis routes and methods

Procedure details

This example is a synthesis for inventive compound no. 1527 (see above for chemical name and structure). A mixture of theobromine (1.0 g, 5.5 mmol, available from Sigma) and a solution (20 ml) of 50% sodium hydride in oil (264 mg, 5.5 mmol) in dimethylsulfoxide was stirred for 50 minutes, followed by addition of 6-bromo-1-hexanol (1.0 g, 5.5 mmol, available from Aldrich). After stirring for 18 hours, the solution was treated with 50 ml of water and then extracted with two 25 ml aliquots of hexanes. The aqueous phase was extracted with three 35 ml aliquots of 25% ethanol-dichloromethane. The combined ethanol-dichloromethane extracts were dried over magnesium sulfate and then the solvents were evaporated under vacuum. The remaining dimethylsulfoxide was removed by distillation under full pump vacuum, producing 1.4 g of a white powder, 1-(6-hydroxyhexyl)-3,7-dimethylxanthine (5.0 mmol, 91% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
264 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。